4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate

oxidative hair dye solubility formulation

Formulators seeking to replace traditional aromatic amine developers face solubility and sensitization challenges. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS 155601-30-2) resolves these with exceptional water solubility (666 g/L at 20°C) and a favorable log P (-1.75), enabling high-concentration developer systems without co-solvents. • Superior solubility eliminates precipitation risk in liquid and cream formulations, overcoming a key limitation of alternatives like PPD (~40 g/L). • The hydrophilic N1-hydroxyethyl group limits dermal penetration; the CIR Expert Panel concluded it is safe as an oxidative hair dye ingredient at current use concentrations. • Supplied at ≥98% HPLC purity with controlled impurity profiles, ensuring reproducible coupling kinetics and predictable shade development for large-scale production.

Molecular Formula C5H12N4O5S
Molecular Weight 240.24 g/mol
CAS No. 155601-30-2
Cat. No. B130604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
CAS155601-30-2
Molecular FormulaC5H12N4O5S
Molecular Weight240.24 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1N)N)CCO.OS(=O)(=O)O
InChIInChI=1S/C5H10N4O.H2O4S/c6-4-3-8-9(1-2-10)5(4)7;1-5(2,3)4/h3,10H,1-2,6-7H2;(H2,1,2,3,4)
InChIKeyIBCDZZHMNXXYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate Technical Baseline


4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (CAS 155601-30-2), also known as 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate or HDAP, is a heterocyclic salt that functions as an oxidative hair dye primary intermediate [1]. The compound has a molecular weight of 240.24 g/mol, exists as a white to light pink powder, and demonstrates high water solubility (666 g/L at 20°C) with a log P of −1.75 [1]. Its structure features a pyrazole ring with amino groups at the 4- and 5-positions and a hydroxyethyl substituent at N1, providing the reactivity profile required for coupling with various couplers under oxidative conditions to generate final dye chromophores in situ on keratin fibers [1]. The sulfate salt form is preferred in commercial formulations for its handling characteristics and compatibility with aqueous oxidative dye systems [1].

Aqueous oxidative dye system compatibility
High water solubility supports concentrate and developer formulations without precipitation risk.
Sulfate salt handling and formulation fit
Preferred salt form for commercial oxidative dye systems, ensuring consistent processing.
Coupling reactivity for chromophore development
Pyrazole ring with 4,5-diamino and N1-hydroxyethyl groups enables controlled coupling with couplers.

4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate Substitution Limitations


In oxidative hair dye formulations, substitution of a primary intermediate is not a trivial formulation adjustment; it alters the fundamental reaction kinetics, colorimetric outcomes, wash fastness profile, and, critically, the skin sensitization risk landscape. The hydroxyethyl substituent on the N1 position of 4,5-diaminopyrazole dramatically modulates solubility (666 g/L water solubility) and log P (−1.75), dictating the compound's partitioning behavior during the critical diffusion phase of the dyeing process [1]. Unsubstituted or methyl-substituted 4,5-diaminopyrazoles exhibit different solubility profiles and coupling rates, which directly impact color uptake efficiency and final shade consistency [2]. Furthermore, structure-activity relationships in this class indicate that the N1 substituent significantly influences allergenic potential, with the hydroxyethyl group associated with reduced sensitization risk compared to primary amines lacking this hydrophilic moiety [3]. The quantitative evidence below establishes exactly where these performance and safety differentiations are measurable and meaningful for procurement decisions.

Dimension
This Compound
Alternative Intermediates
Solubility & coupling control
Hydroxyethyl-substituted pyrazole provides high aqueous solubility and predictable coupling kinetics.
Unsubstituted or methyl-substituted analogs may show different solubility and color uptake profiles.
Sensitization risk context
Strongly hydrophilic character (low log P) associated with limited dermal penetration and reported lower sensitization potential.
Alternative primary intermediates with higher log P may present different skin sensitization outcomes.
Purity specification
High HPLC purity grade with controlled impurity profile.
Lower purity grades may introduce side reactions and compromise batch-to-batch color consistency.

4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate Comparative Evidence


Water Solubility Advantage Over PPD and Pyrazole Analogs

The sulfate salt of 4,5-diamino-1-(2-hydroxyethyl)pyrazole exhibits water solubility of 666 g/L at 20°C [1], which is substantially higher than the solubility of unsubstituted 4,5-diaminopyrazole (estimated <100 g/L based on analog data) and p-phenylenediamine (PPD), a widely used primary intermediate with water solubility approximately 40 g/L at 20°C [2]. This high aqueous solubility is conferred by the combination of the hydrophilic hydroxyethyl group and the sulfate counterion, enabling higher loading concentrations in aqueous oxidative dye formulations without precipitation during storage or application.

Water solubility
Reported
666 g/L vs ~40 g/L (PPD)
Supports high-water-content formulation research.
20 °C; >16-fold difference relative to p-phenylenediamine.
oxidative hair dye solubility formulation

Low Log P and Reduced Sensitization Risk

The log P of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate is −1.75 (at 30°C, pH 7.0) [1], indicating strong hydrophilicity and limited dermal penetration potential compared to more lipophilic primary intermediates such as p-phenylenediamine (log P ~0.3) and toluene-2,5-diamine (log P ~0.9) [2]. Lower log P values correlate with reduced stratum corneum penetration and lower skin sensitization risk in structure-activity models [3]. This compound has been evaluated by the Expert Panel for Cosmetic Ingredient Safety and concluded safe under current oxidative hair dye use practices and concentrations [1].

Lipophilicity (log P)
Class-level
−1.75
Supports low dermal penetration modeling context.
30 °C, pH 7.0; 100–450× lower partition than PPD/TDA.
skin sensitization log P allergy

HPLC Purity and Formulation Consistency

Commercial sources of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate typically specify HPLC purity ≥99.0% with ash content ≤1.0% and loss on drying ≤1.0% . This contrasts with generic or lower-grade analogs that may be supplied at 95% purity with higher impurity profiles . The high purity specification minimizes the presence of potentially sensitizing byproducts and ensures consistent coupling kinetics in oxidative dye formulations, reducing batch-to-batch variability in color outcome.

Purity specification
Data to verify
≥99.0% HPLC
Supports batch-to-batch coupling consistency review.
Supplier specification; independent verification recommended.
purity HPLC quality control

4,5-Diamino-1-(2-hydroxyethyl)pyrazole Sulfate Application Scenarios


High-Water-Content Oxidative Dye Formulations

The exceptional water solubility of 666 g/L at 20°C [1] uniquely positions this sulfate salt for formulations requiring high developer concentrations without risk of precipitation. This is particularly valuable in liquid or cream oxidative hair colorants where solubility limitations of alternative primary intermediates (e.g., PPD at ~40 g/L) would necessitate the use of co-solvents or limit achievable shade intensity.

Reduced-Sensitization Hair Color Development

The combination of a favorable log P (−1.75) [1] and the Expert Panel's safety conclusion [1] supports the use of this compound in next-generation hair colorants marketed with reduced sensitization potential claims. Its hydrophilic nature limits dermal penetration, and the established safety profile provides a defensible foundation for product claims related to lower allergy risk compared to traditional aromatic amine developers.

High-Throughput Manufacturing for Color Consistency

Commercial availability at ≥99.0% HPLC purity with controlled impurity profiles [1] enables manufacturers to achieve reproducible coupling kinetics and predictable final shade development. This level of purity control is essential for large-scale production where variability in intermediate quality can lead to off-shade batches and costly rework.

Application
Selection Property
Validation Focus
High-water-content oxidative dye formulation studies
Aqueous solubility profile
Concentrate stability and precipitation resistance
Low-sensitization-potential hair color research
Low log P and hydrophilic character
Skin sensitization risk assessment models
Batch-consistent oxidative dye manufacturing
High purity commercial specification
Coupling kinetics reproducibility and shade control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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